methyl 2-((S)-morpholin-2-yl)acetate
Description
Significance of Chiral Heterocycles as Fundamental Synthetic Scaffolds
Chiral heterocycles are a class of organic compounds that feature a ring structure containing at least one atom other than carbon and possess a non-superimposable mirror image. numberanalytics.comnumberanalytics.com This property of chirality is fundamental in many scientific fields, particularly in medicinal and agricultural chemistry, because the three-dimensional arrangement of atoms in a molecule is critical to its biological function. numberanalytics.comnih.gov The vast majority of biological molecules, such as amino acids, sugars, and proteins, are chiral. nih.gov Consequently, they interact differently with the various enantiomers (mirror-image isomers) of a chiral drug or agrochemical, leading to significant differences in efficacy, pharmacology, and toxicology. nih.govrsc.org
The importance of these scaffolds lies in their high structural diversity and their role as foundational building blocks for more complex molecules. numberanalytics.comacs.org Heterocyclic compounds are the largest classical division of organic chemistry and are integral to a majority of pharmaceuticals and biologically active agrochemicals. acs.org The introduction of a stereocenter into these rings provides a means to create molecules with highly specific properties and biological activities. numberanalytics.comnumberanalytics.com This specificity is crucial in drug design, where one enantiomer of a drug may exhibit the desired therapeutic effect while the other may be inactive or even harmful. nih.govrsc.org For this reason, the development of synthetic methods to access enantiomerically pure heterocycles is a major focus of modern organic synthesis. nih.gov These methods provide access to chiral building blocks that are essential for the construction of new therapeutic agents and other functional materials like chiral polymers and liquid crystals. numberanalytics.comnih.gov
| Property of Chiral Heterocycles | Significance in Synthetic Chemistry |
| High Structural Diversity | Allows for the creation of a wide range of complex molecules with varied functionalities. numberanalytics.com |
| Stereospecificity | Enables selective interaction with chiral biological targets like enzymes and receptors. numberanalytics.comnih.gov |
| Biological Activity | Forms the core structure of numerous pharmaceuticals and agrochemicals. numberanalytics.comacs.orglifechemicals.com |
| Versatility as Scaffolds | Serve as foundational units for building more elaborate and functionally optimized compounds. nih.govresearchgate.net |
Overview of the Methyl 2-((S)-morpholin-2-yl)acetate Structural Motif within Advanced Organic Synthesis
Among the vast array of chiral heterocycles, the morpholine (B109124) ring holds a privileged position in medicinal chemistry and organic synthesis. rsc.orgnih.govresearchgate.net Morpholine, a six-membered heterocycle containing both nitrogen and oxygen atoms, is featured in numerous approved drugs and serves as a versatile synthetic building block due to its favorable physicochemical and metabolic properties. nih.gove3s-conferences.org The introduction of chirality to the morpholine scaffold further enhances its utility, allowing for its use as a chiral auxiliary or as a core component of enantiomerically pure bioactive molecules. lifechemicals.comresearchgate.net
The this compound motif is a specific example of such a chiral building block. This compound incorporates the key structural features of a morpholine ring with a defined (S)-stereochemistry at the C-2 position, attached to a methyl acetate (B1210297) side chain. This particular arrangement makes it a valuable intermediate in the synthesis of more complex, biologically active compounds. evitachem.com Its structure allows for various chemical transformations; for instance, the secondary amine of the morpholine ring can act as a nucleophile, while the ester group can undergo reactions such as hydrolysis to the corresponding carboxylic acid, or conversion to amides. evitachem.comsmolecule.com
In advanced organic synthesis, compounds like this compound serve as synthons for creating larger molecules with precise three-dimensional architectures. researchgate.netevitachem.com The defined stereocenter is often derived from enantiopure starting materials from the chiral pool, such as amino acids, and is carried through the synthetic sequence to impart chirality to the final target molecule. researchgate.net This strategy is crucial in the development of novel pharmaceuticals, where control over stereochemistry is paramount for achieving selective interaction with biological targets. nih.gov The motif is therefore utilized by researchers as a key component in the synthesis of novel drug candidates, including potential anticancer or antimicrobial agents. evitachem.commspsss.org.ua
| Feature of this compound | Application in Organic Synthesis |
| Chiral Morpholine Core | Provides a rigid, stereodefined scaffold for building complex molecules. researchgate.netrsc.org |
| (S)-Stereocenter | Ensures enantiomeric purity in the final product, which is critical for selective biological activity. nih.gov |
| Methyl Ester Functionality | Acts as a handle for further chemical modification, such as amide bond formation or hydrolysis. evitachem.com |
| Secondary Amine | Allows for N-alkylation or N-acylation to introduce further diversity into the molecular structure. smolecule.com |
Structure
2D Structure
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 2-[(2S)-morpholin-2-yl]acetate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-8-2-3-11-6/h6,8H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
PVCYXJXAUBLSJG-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)C[C@H]1CNCCO1 |
Canonical SMILES |
COC(=O)CC1CNCCO1 |
Origin of Product |
United States |
Mechanistic Investigations and Stereochemical Control in Morpholine Ring Synthesis
Detailed Reaction Mechanisms of Stereoselective Morpholine (B109124) Syntheses
Several synthetic strategies have been developed for the stereoselective construction of the morpholine scaffold. Key among these are intramolecular cyclization reactions, which can proceed through various mechanisms, including intramolecular SN2 reactions, and intramolecular aza-Michael additions.
One prominent method for the synthesis of 2-substituted morpholines is the intramolecular aza-Michael addition . This reaction involves the nucleophilic attack of an amine onto an α,β-unsaturated ester. The stereoselectivity of this cyclization is often controlled by the existing stereocenter in the starting material, typically derived from a chiral amino alcohol. The reaction generally proceeds under basic or acidic conditions, which facilitate the conjugate addition. The conformation of the transition state during the ring-closing step is crucial in determining the diastereoselectivity of the product. For instance, the synthesis of a substituted morpholine can be achieved through a diastereoselective intramolecular aza-Michael reaction between an N-Cbz carbamate and an enone, where the choice of a Brønsted acid catalyst can influence the formation of different diastereomers.
Another powerful method is the asymmetric hydrogenation of dehydromorpholines . This approach creates the chiral centers on the morpholine ring during the hydrogenation step, catalyzed by a chiral metal complex, often rhodium-based. The enantioselectivity is dictated by the chiral ligand coordinated to the metal, which creates a chiral environment for the hydrogenation of the double bond. This method has been successfully applied to the synthesis of a variety of 2-substituted chiral morpholines with excellent enantioselectivities. organic-chemistry.orgnih.govsemanticscholar.org
Copper-promoted oxyamination of alkenes also provides a direct route to functionalized morpholines. This reaction involves the intramolecular addition of an alcohol and the intermolecular addition of an amine across a double bond. The mechanism is thought to involve a cis-aminocupration of the alkene, followed by reductive elimination. The stereochemical outcome is influenced by the geometry of the alkene and the coordination of the copper catalyst.
Influence of Non-Covalent Interactions on Stereochemical Outcomes
Non-covalent interactions play a pivotal role in directing the stereochemical course of morpholine ring synthesis. These weak interactions, including hydrogen bonding, steric hindrance, and dipole-dipole interactions, can significantly influence the energy of the diastereomeric transition states, thereby favoring the formation of one stereoisomer over another.
Hydrogen bonding is a particularly important factor in many stereoselective syntheses. In the context of morpholine synthesis, intramolecular hydrogen bonding between a hydroxyl group and a nitrogen atom in the acyclic precursor can pre-organize the molecule into a specific conformation that leads to a favored transition state for cyclization. For example, in the tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates to form 3-substituted morpholines, hydrogen-bonding interactions between the oxygen atom of the substrate and the ligand of the ruthenium catalyst are crucial for achieving high enantiomeric excess. organic-chemistry.org
Steric hindrance is another critical factor that governs stereoselectivity. The bulky substituents on the starting material or the catalyst can create steric repulsion in one of the possible transition states, thereby disfavoring its formation. In the asymmetric hydrogenation of 2-substituted dehydromorpholines, the steric effects of the substituents on the aromatic ring of the substrate can lead to excellent enantioselectivities. semanticscholar.org The catalyst's chiral ligand effectively shields one face of the substrate, forcing the hydrogenation to occur from the less hindered face.
The interplay of these non-covalent interactions within the transition state assembly is complex and determinative of the final stereochemical outcome.
Analysis of Diastereoselectivity and Enantiomeric Excess in Chiral Morpholine Formation
The success of a stereoselective synthesis is quantified by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) and the enantiomeric excess (e.e.). These values are determined experimentally using various analytical techniques, primarily chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chiral HPLC is a powerful tool for separating and quantifying enantiomers. By using a chiral stationary phase, the two enantiomers of a compound can be resolved into distinct peaks, and the e.e. can be calculated from the relative peak areas. Similarly, diastereomers can often be separated and quantified using standard HPLC methods.
NMR spectroscopy , particularly 1H NMR, can be used to determine the diastereomeric ratio of a product mixture by integrating the signals corresponding to each diastereomer. For the determination of enantiomeric excess, chiral shift reagents or the formation of diastereomeric derivatives (e.g., Mosher's esters) can be employed to induce chemical shift differences between the enantiomers.
The following table presents representative data on the diastereoselectivity and enantiomeric excess achieved in the synthesis of 2-substituted chiral morpholines through asymmetric hydrogenation.
| Entry | Substrate Substituent (R) | Yield (%) | e.e. (%) |
|---|---|---|---|
| 1 | 4-Fluorophenyl | >99 | 92 |
| 2 | 4-Chlorophenyl | >99 | 93 |
| 3 | 4-Bromophenyl | >99 | 93 |
| 4 | 4-(Trifluoromethyl)phenyl | >99 | 94 |
| 5 | 3-Methoxyphenyl | >99 | 94 |
| 6 | 2-Fluorophenyl | >99 | 99 |
| 7 | 2-Chlorophenyl | >99 | 99 |
Data adapted from a study on the asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.govsemanticscholar.org
Transition State Analysis through Computational Methods
Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and understanding the origins of stereoselectivity. Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to model the transition states of the key stereodetermining steps in morpholine synthesis.
By calculating the energies of the different possible transition state structures leading to the various stereoisomers, chemists can predict the most likely reaction pathway and the expected stereochemical outcome. These calculations provide valuable insights into the geometric and electronic factors that stabilize the favored transition state.
For instance, in the intramolecular aza-Michael addition, computational modeling can be used to analyze the chair-like transition states. These models can reveal the subtle interplay of steric and electronic effects that dictate whether a substituent prefers an axial or equatorial position in the transition state, thus determining the cis/trans stereochemistry of the resulting morpholine ring. While specific computational studies on the synthesis of methyl 2-((S)-morpholin-2-yl)acetate are not widely available, the principles of computational transition state analysis have been extensively applied to similar stereoselective cyclization reactions, providing a robust framework for understanding and predicting stereochemical outcomes. mdpi.com
Advanced Analytical Methodologies for Chiral Morpholine Esters
Chemical Derivatization Strategies for Enhanced Analytical Performance
The accurate quantification and chiral separation of morpholine (B109124) esters such as methyl 2-((S)-morpholin-2-yl)acetate are critical in various scientific fields. However, the inherent properties of such molecules—often lacking strong chromophores or fluorophores—can result in poor sensitivity in common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. Chemical derivatization offers a powerful strategy to overcome these limitations by covalently modifying the analyte to enhance its detectability and/or improve its chromatographic separation.
The primary goal of chemical derivatization in this context is to introduce a tag into the this compound molecule that amplifies the analytical signal. The secondary amine within the morpholine ring is the most common site for such reactions. Derivatization strategies are designed based on the chosen detection method. nih.gov
For UV-Visible Detection: Reagents containing aromatic or conjugated systems are introduced to increase molar absorptivity.
For Fluorescence Detection: A fluorophore is attached to the molecule, significantly lowering the limit of detection.
For Mass Spectrometry (MS) Detection: A tag that improves ionization efficiency is incorporated.
Furthermore, for chiral analysis, a chiral derivatizing agent (CDA) can be employed. wikipedia.org A CDA is an enantiomerically pure reagent that reacts with both enantiomers of a racemic analyte to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated on a standard (achiral) chromatographic column. wikipedia.org This indirect approach is a valuable alternative to using more expensive chiral stationary phases.
The reaction between the secondary amine of the morpholine ring and a suitable CDA should proceed to completion to avoid kinetic resolution, which would lead to inaccurate enantiomeric ratio determination. wikipedia.org The resulting diastereomers can then be resolved using reverse-phase HPLC, allowing for the quantification of the enantiomeric excess of the original sample.
Below is a table summarizing potential derivatization reagents for this compound, targeting its secondary amine for enhanced analytical performance.
| Derivatization Reagent Class | Example Reagent | Functional Group Targeted | Purpose of Derivatization | Detection Method |
|---|---|---|---|---|
| Acyl Chlorides | Dansyl Chloride | Secondary Amine | Introduce a fluorophore | HPLC-Fluorescence nih.gov |
| Isocyanates | Phenyl isocyanate | Secondary Amine | Introduce a chromophore | HPLC-UV |
| Chloroformates | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Secondary Amine | Introduce a fluorophore | HPLC-Fluorescence |
| Chiral Carboxylic Acids (as CDAs) | (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) | Secondary Amine | Formation of diastereomers for chiral separation | HPLC-UV, NMR wikipedia.org |
| Chiral Isocyanates (as CDAs) | (R)-1-(1-Naphthyl)ethyl isocyanate | Secondary Amine | Formation of diastereomers for chiral separation | HPLC-UV/Fluorescence |
X-ray Diffraction Analysis for Absolute Configuration Determination
The unambiguous determination of the three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is a fundamental requirement in stereochemistry. Single-crystal X-ray diffraction (XRD) is considered the most reliable and powerful method for this purpose. nih.gov While other techniques may provide relative stereochemistry, XRD can distinguish between a molecule and its non-superimposable mirror image (enantiomer), assigning the correct (R) or (S) descriptor to each stereocenter.
The technique relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.neted.ac.uk When X-rays interact with electrons of an atom, a small phase shift occurs. For a non-centrosymmetric crystal, which is a necessity for an enantiopure chiral compound, this effect leads to small but measurable intensity differences between specific pairs of reflections, known as Bijvoet pairs (hkl and -h-k-l). ed.ac.uk The analysis of these intensity differences allows for the determination of the absolute structure of the crystal, and thus the absolute configuration of the molecule it contains. ed.ac.uk
For a molecule like this compound, which consists of light atoms (C, H, N, O), the anomalous scattering effect is weak. researchgate.net To enhance the reliability of the absolute configuration determination, a common strategy is to introduce a heavier atom (e.g., bromine, chlorine) or a reference molecule of known absolute configuration into the crystal structure. sci-hub.se This can be achieved by:
Derivatization: Reacting the morpholine's secondary amine with a chiral acid containing a heavy atom, such as (1S)-(-)-camphanic acid chloride, to form a diastereomer that is more amenable to crystallization and provides a strong anomalous scattering signal. sci-hub.se
Salt Formation: Forming a salt with an acid or base that contains a heavy atom or has a known absolute configuration.
Once a suitable single crystal is obtained and diffraction data is collected, the structural refinement process yields a set of crystallographic parameters. The Flack parameter is a key value calculated during this process; a value close to zero for a given configuration confirms that the structural model correctly represents the absolute configuration of the molecule in the crystal.
The table below outlines the typical crystallographic data that would be generated from a successful single-crystal X-ray diffraction analysis aimed at determining the absolute configuration of a derivative of this compound.
| Parameter | Description | Typical Value/Information |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule in the crystal unit. | e.g., C₁₇H₁₈BrNO₅ |
| Formula Weight | The molar mass of the chemical formula unit. | e.g., 412.23 g/mol |
| Crystal System | The classification of the crystal lattice (e.g., Orthorhombic, Monoclinic). | e.g., Monoclinic |
| Space Group | The symmetry group of the crystal (must be non-centrosymmetric for chiral molecules). | e.g., P2₁ |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 10.5 Å, b = 15.2 Å, c = 11.8 Å, β = 95.1° |
| Volume (V) | The volume of the unit cell. | e.g., 1875.9 ų |
| Z | The number of molecules per unit cell. | e.g., 4 |
| Radiation | The type of X-ray radiation used for the experiment. | e.g., Mo Kα (λ = 0.71073 Å) |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | e.g., < 0.05 |
| Flack Parameter | A parameter used to determine the absolute structure of a non-centrosymmetric crystal. A value near 0 indicates the correct assignment. | e.g., 0.02(3) |
Computational and Theoretical Exploration of Methyl 2 S Morpholin 2 Yl Acetate and Analogues
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. mdpi.com It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
For methyl 2-((S)-morpholin-2-yl)acetate, DFT calculations are employed to determine its optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles. These calculations typically predict that the six-membered morpholine (B109124) ring adopts a stable chair conformation, which is the lowest energy arrangement for this heterocycle. researchgate.net The methyl acetate (B1210297) substituent at the C2 position can exist in either an axial or equatorial orientation, and DFT is used to calculate the energy of each conformer to identify the most stable structure. Furthermore, DFT can compute vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the calculated structure. researchgate.net
Table 1: Illustrative DFT-Calculated Geometric Parameters for the Chair Conformation of this compound. This table presents hypothetical data representative of what a DFT calculation (e.g., at the B3LYP/6-31G(d) level) would yield for the key structural parameters of the molecule.
| Parameter | Value |
|---|---|
| C-N Bond Length (Å) | ~1.46 |
| C-O (ether) Bond Length (Å) | ~1.43 |
| C=O (carbonyl) Bond Length (Å) | ~1.21 |
| C-N-C Bond Angle (°) | ~110.5 |
| C-O-C Bond Angle (°) | ~111.0 |
| O-C-C-N Dihedral Angle (°) | ~58.0 |
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the morpholine ring due to its lone pair of electrons. The LUMO is likely centered on the carbonyl group (C=O) of the acetate moiety, which is a common electron-accepting region.
Table 2: Representative FMO and NBO Data for this compound. This table provides example values to illustrate the typical output of NBO and FMO analyses.
| Parameter | Description | Illustrative Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ 1.2 eV |
| HOMO-LUMO Gap | Energy difference indicating chemical reactivity | ~ 7.7 eV |
| NBO Charge on N | Natural charge on the morpholine nitrogen atom | ~ -0.6 e |
| NBO Charge on C (carbonyl) | Natural charge on the carbonyl carbon atom | ~ +0.5 e |
Intermolecular Interactions and Supramolecular Assembly in Solid State
In the solid state, molecules of this compound arrange themselves into a crystal lattice through a network of non-covalent intermolecular interactions. The specific nature of these interactions dictates the crystal packing and the resulting supramolecular architecture. The key functional groups for these interactions are the secondary amine (N-H), which acts as a hydrogen bond donor, and the ether oxygen, carbonyl oxygen, and ester oxygen, which can all act as hydrogen bond acceptors.
The chirality of the molecule plays a crucial role in its supramolecular assembly, ensuring that the resulting crystal structure is also chiral (non-superimposable on its mirror image). researchgate.netnih.gov It is expected that the N-H group would form a strong hydrogen bond with the carbonyl oxygen of a neighboring molecule, as this is typically the strongest acceptor site. This primary interaction could lead to the formation of one-dimensional chains or tapes. researchgate.net Weaker C-H···O interactions involving hydrogens on the morpholine ring and the various oxygen acceptors would then link these primary chains into a three-dimensional network. Understanding this supramolecular assembly is key to predicting physical properties of the solid material, such as melting point and solubility.
Conformational Landscape and Energy Minimization Studies
The flexibility of this compound allows it to adopt several different three-dimensional shapes, or conformations. The collection of all possible conformations and their relative energies is known as the conformational landscape. e3s-conferences.orgnih.gov Energy minimization studies, often performed using methods like DFT, are used to identify the stable, low-energy conformers.
The primary conformational variability arises from two sources: the puckering of the morpholine ring and the rotation around the single bond connecting the ring to the acetate side chain. The morpholine ring itself is most stable in a chair conformation, but it can also exist in higher-energy boat or twist-boat forms. researchgate.net Within the dominant chair conformation, the methyl acetate substituent at the C2 position can be oriented in either an axial or an equatorial position. Studies of analogous 2-substituted heterocycles, such as piperazines, have shown a preference for the substituent to occupy the axial position to avoid certain steric clashes, a preference that might also be observed in this molecule. Computational energy minimization calculates the precise energy of each of these conformers, allowing for the determination of the global minimum energy structure and the relative populations of other low-energy conformers at a given temperature.
Molecular Dynamics Simulations for Conformational Stability Analysis
While quantum chemical calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation in a simulated environment, such as in a solvent at a specific temperature and pressure.
Strategic Applications of Morpholine 2 Yl Acetate Scaffolds in Modern Organic Synthesis
Utilization as Chiral Building Blocks in Complex Heterocyclic Molecule Construction
The inherent chirality of methyl 2-((S)-morpholin-2-yl)acetate makes it a valuable starting material for the asymmetric synthesis of more complex molecules. The (S)-configuration at the 2-position of the morpholine (B109124) ring serves as a crucial stereochemical determinant, guiding the formation of new stereocenters in subsequent reactions. This chiral scaffold is particularly useful in the construction of larger, polycyclic heterocyclic systems, which are often the core structures of biologically active compounds.
The strategic value of this building block lies in its bifunctional nature. The secondary amine within the morpholine ring and the methyl ester moiety provide two distinct points for chemical modification. This allows for a modular and convergent approach to the synthesis of complex targets. For instance, the nitrogen atom can participate in nucleophilic substitution or addition reactions, while the ester can be hydrolyzed, reduced, or converted to an amide, significantly expanding the synthetic possibilities.
While specific, publicly documented examples of complex heterocyclic molecules synthesized directly from this compound are not extensively detailed in readily available literature, its role as a key intermediate is acknowledged in the broader context of pharmaceutical development. The morpholine unit is a common feature in numerous approved drugs, and chiral derivatives like this compound are logical precursors for the enantioselective synthesis of such therapeutic agents.
Development of Novel Synthetic Auxiliaries and Ligands Based on the Chiral Morpholine Core
The application of chiral molecules as auxiliaries to control stereoselectivity in asymmetric reactions is a cornerstone of modern organic synthesis. The rigid, chair-like conformation of the morpholine ring, coupled with the defined stereocenter in this compound, presents an attractive framework for the design of novel chiral auxiliaries.
By attaching this morpholine derivative to a prochiral substrate, the steric and electronic properties of the chiral morpholine core can influence the facial selectivity of approaching reagents, leading to the preferential formation of one enantiomer or diastereomer. The development of such auxiliaries derived from readily available and stereochemically pure starting materials like this compound is an area of ongoing interest.
Furthermore, the nitrogen and oxygen atoms within the morpholine ring, along with the carbonyl oxygen of the acetate (B1210297) group, offer potential coordination sites for metal ions. This suggests the possibility of developing novel chiral ligands for asymmetric catalysis. By modifying the core structure of this compound, for example, through N-alkylation or conversion of the ester to other functional groups, ligands with tailored steric and electronic properties could be synthesized. These ligands could then be employed in a variety of metal-catalyzed reactions, such as asymmetric hydrogenations, cross-coupling reactions, or aldol (B89426) additions, to induce high levels of enantioselectivity. However, specific examples of such auxiliaries and ligands derived directly from this compound are not yet prominently featured in the scientific literature.
Advanced Synthetic Methodologies Facilitated by Morpholine Derivatives
The structural features of this compound and its derivatives make them amenable to a range of advanced synthetic methodologies. The presence of both a nucleophilic nitrogen and an electrophilic carbonyl group within the same molecule allows for its participation in multicomponent reactions (MCRs). MCRs are highly efficient processes in which three or more reactants combine in a single operation to form a complex product, and the use of chiral components like this compound can introduce stereochemical control into these convergent synthetic strategies.
Moreover, the chiral morpholine scaffold is relevant in the context of asymmetric hydrogenation. While not directly a catalyst itself, derivatives of this compound could serve as chiral substrates in diastereoselective hydrogenations or as precursors to chiral ligands for transition-metal-catalyzed asymmetric hydrogenations. The stereocenter adjacent to the nitrogen atom can influence the binding of the substrate to the catalyst and the subsequent delivery of hydrogen.
The development of novel synthetic methods that leverage the unique reactivity of the morpholine ring is an active area of research. These include innovative cyclization strategies and functionalization techniques that can be applied to derivatives of this compound to access novel chemical space.
Contributions to Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse and complex small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The chiral and multifunctional nature of this compound makes it a potentially valuable building block in DOS campaigns.
Starting from this single chiral scaffold, a wide range of derivatives can be generated through reactions at the nitrogen atom and the ester functionality. For example, a library of amides can be readily prepared by reacting the ester with a diverse set of amines. Similarly, the secondary amine can be acylated, alkylated, or used in other coupling reactions with a variety of building blocks. This divergent approach allows for the rapid generation of a library of related but structurally distinct molecules.
The rigid morpholine core provides a well-defined three-dimensional framework, and the appendages introduced through derivatization can be systematically varied to explore different regions of chemical space. This strategy is particularly powerful when combined with automated synthesis and high-throughput screening, enabling the efficient discovery of molecules with desired biological activities. The use of morpholine scaffolds in DOS has been reported, highlighting the potential of derivatives like this compound in this field.
Functionalization and Derivatization Approaches for Enhanced Synthetic Utility
To fully exploit the synthetic potential of this compound, a variety of functionalization and derivatization strategies can be employed. These modifications can be used to introduce new reactive handles, alter the steric or electronic properties of the molecule, or append desired structural motifs.
Table 1: Potential Functionalization Reactions of this compound
| Functional Group | Reaction Type | Reagents and Conditions | Resulting Derivative |
| Secondary Amine (N-H) | N-Acylation | Acyl chlorides or anhydrides, base | N-Acyl morpholine derivative |
| N-Alkylation | Alkyl halides, base | N-Alkyl morpholine derivative | |
| Reductive Amination | Aldehydes or ketones, reducing agent | N-Alkyl morpholine derivative | |
| Sulfonylation | Sulfonyl chlorides, base | N-Sulfonyl morpholine derivative | |
| Methyl Ester (CO₂Me) | Hydrolysis | Aqueous acid or base | Carboxylic acid derivative |
| Amidation | Amines, with or without catalyst | Amide derivative | |
| Reduction | Reducing agents (e.g., LiAlH₄) | Primary alcohol derivative | |
| Grignard Reaction | Grignard reagents (R-MgX) | Tertiary alcohol derivative |
These derivatization reactions significantly enhance the synthetic utility of the parent compound. For example, conversion of the methyl ester to a carboxylic acid provides a handle for peptide coupling or other condensation reactions. N-acylation or N-alkylation can be used to introduce a wide range of substituents, modulating the molecule's properties and providing points for further elaboration. The ability to perform these transformations allows chemists to tailor the structure of the morpholine building block to the specific needs of their synthetic target.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing methyl 2-((S)-morpholin-2-yl)acetate, and how can reaction conditions be optimized?
- Methodology : A 5-step synthetic route is commonly employed, starting with reductive amination or epoxide opening to generate amino-alcohol intermediates. Condensation with glyoxal forms the morpholin-2-one core, followed by alkylation at the 3-position using α-bromoacetate esters. Deprotonation with strong bases like LHMDS ensures efficient alkylation .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DMF) and temperature to improve yield. For stereochemical control, consider chiral auxiliaries or asymmetric catalysis, though racemic mixtures are typical in initial steps .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR : - and -NMR confirm regiochemistry and purity. Peaks near δ 3.6–4.0 ppm (morpholine protons) and δ 3.7 ppm (ester methyl group) are diagnostic .
- IR : Ester carbonyl stretches (~1740 cm) and morpholine C-O-C vibrations (~1100 cm) validate functional groups.
- Mass Spectrometry : HRMS or ESI-MS confirms molecular weight (e.g., [M+H]+ = 202.12 g/mol) .
Q. How can researchers assess the stability of this compound under various storage conditions?
- Protocol :
Store samples in inert atmospheres (argon) at 2–8°C to prevent hydrolysis of the ester group .
Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and analyze degradation products via HPLC-MS.
Monitor pH in solution (neutral buffers preferred) to avoid ester cleavage .
Advanced Research Questions
Q. How can conflicting stereochemical outcomes in synthetic pathways be resolved?
- Case Study : Racemic mixtures often arise during alkylation steps (e.g., LHMDS-mediated reactions). To enhance enantiomeric excess:
- Use chiral catalysts (e.g., BINOL-derived ligands) in asymmetric alkylation.
- Separate enantiomers via chiral HPLC (e.g., Chiralpak® AD-H column) or enzymatic resolution .
Q. What analytical methods are suitable for quantifying impurities in this compound batches?
- HPLC Development :
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of acetonitrile and 0.1% trifluoroacetic acid in water.
- Detection : UV at 210–220 nm for ester and morpholine moieties .
- Validation : Assess linearity (R > 0.99), LOD/LOQ (≤0.1%), and precision (RSD < 2%). Include reference standards for known impurities (e.g., unreacted intermediates) .
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Approach :
Perform molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., enzymes in neurotransmitter pathways).
Use DFT calculations (Gaussian 16) to analyze electron distribution at the ester and morpholine groups, correlating with reactivity .
- Validation : Compare computational results with experimental IC values from enzyme inhibition assays .
Q. What strategies mitigate low yields in large-scale synthesis of this compound?
- Process Optimization :
- Replace batch reactors with flow chemistry for precise control of exothermic steps (e.g., alkylation).
- Employ catalytic hydrogenation instead of stoichiometric reducing agents to minimize waste .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Root Cause Analysis : Variations may arise from polymorphic forms (e.g., crystalline vs. amorphous) or residual solvents.
- Resolution :
- Recrystallize samples from different solvents (e.g., ethyl acetate vs. hexane) and re-measure.
- Cross-validate spectral data with independent labs or databases (e.g., PubChem, CAS) .
Q. Why do different synthetic routes yield varying enantiomeric ratios, and how can this be standardized?
- Mechanistic Insight : Competing reaction pathways (e.g., SN1 vs. SN2) during alkylation may alter stereochemistry.
- Standardization :
- Use enantiomerically pure starting materials (e.g., (S)-morpholine derivatives).
- Adopt DOE (Design of Experiments) to identify critical parameters (e.g., solvent, base strength) affecting stereoselectivity .
Tables
Table 1 : Common Impurities in this compound
Table 2 : Recommended Storage Conditions
| Condition | Stability (Months) | Degradation Products |
|---|---|---|
| 2–8°C, inert atmosphere | >12 | None detected |
| 25°C, ambient air | 3 | Free acid (5–10%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
